molecular formula C17H15ClN4O2 B2498287 8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-99-7

8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2498287
CAS RN: 2034273-99-7
M. Wt: 342.78
InChI Key: GYTUTOPZRSXWDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves multi-step chemical processes starting from basic heterocyclic compounds. These syntheses often utilize condensation reactions with various reagents such as formamide, carbon disulfide, urea, and thiourea to obtain the desired products (El-Gazzar & Hafez, 2009). A novel synthesis route for dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives, a similar compound class, was developed through condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines, showcasing the versatility in synthetic approaches for these heterocycles (Huber et al., 1987).

Molecular Structure Analysis

The molecular structure of related pyrido[1,2-a]pyrimidin-4-one compounds was extensively studied, revealing that the core pyrido-pyrimidine ring system typically remains planar. This planarity is crucial for the molecule's potential interactions and biological activities. For example, the structure of "3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one" demonstrated a planar pyrimidine ring system with weak intermolecular hydrogen bonds forming a three-dimensional network (Jasinski et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrido[2,3-d]pyrimidin-4(1H)-ones and their derivatives have been a subject of study, revealing their potential as intermediates for further chemical modifications. These compounds exhibit reactivity towards various reagents, enabling the synthesis of a broad range of derivatives with diverse biological activities. Their reactivity with formamide, carbon disulfide, and acids has been particularly noted, allowing for modifications that could alter their physical and chemical properties significantly (El-Gazzar & Hafez, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For example, the crystal structure analysis of a related compound, "3-(4-Chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one," revealed details about its geometric configuration, intramolecular hydrogen bonding, and interactions, which are critical for understanding its physical properties and reactivity (Ren et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, of pyrido-pyrimidinone derivatives are closely related to their molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its potential interactions with biomolecules. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior and potential applications in various fields (El-Gazzar & Hafez, 2009); (Huber et al., 1987).

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Synthesis of Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidines : This compound is used in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are synthesized using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) under specific conditions. The resulting compounds are characterized using spectral and microanalytical data, with no Dimroth rearrangement occurring under the reaction conditions (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

  • Formation of Pyrrolo-Containing Heterocyclic Systems : This compound plays a role in the formation of novel pyrrolo-containing heterocyclic systems, which are synthesized using reactions involving methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines. These systems are then further modified through reduction with various reagents (Mokrov et al., 2010).

  • Synthesis of Thiazolo[3,2-A]Pyrimidines : It is also involved in the synthesis of thiazolo[3,2-a]pyrimidines, which are obtained by reacting 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene. The structures of these compounds are determined using 1H NMR spectroscopy and X-ray crystallography (Kulakov et al., 2009).

Biological and Pharmacological Applications

  • Anticancer and Anti-Inflammatory Agents : Certain derivatives of this compound are synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, particularly pyrazolopyrimidines derivatives, show promising results as anticancer agents and inhibitors of 5-lipoxygenase, indicating potential therapeutic applications (Rahmouni et al., 2016).

  • Synthesis of Isoxazolines and Isoxazoles : This compound is used in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds have potential applications in various biological activities (Rahmouni et al., 2014).

  • Intermediate for Pharmacologically Active Compounds : The compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, is a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have significant pharmacological properties (Ogurtsov & Rakitin, 2021).

properties

IUPAC Name

13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTUTOPZRSXWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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